molecular formula C10H10N2O2 B14779941 1,7-Dimethyl-1H-indazole-5-carboxylic acid

1,7-Dimethyl-1H-indazole-5-carboxylic acid

Cat. No.: B14779941
M. Wt: 190.20 g/mol
InChI Key: HAXGYYWYARMWJB-UHFFFAOYSA-N
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Description

1,7-Dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound includes a fused benzene and pyrazole ring system, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with hydrazine derivatives, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts such as palladium or copper and may require elevated temperatures and specific solvents to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethyl-1H-indazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1,7-Dimethyl-1H-indazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,7-Dimethyl-1H-indazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in neurological pathways .

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole-5-carboxylic acid: Shares the indazole core but lacks the methyl groups at positions 1 and 7.

    2-Methyl-1H-indazole-5-carboxylic acid: Similar structure with a methyl group at position 2 instead of positions 1 and 7.

    3-Methyl-1H-indazole-5-carboxylic acid: Methyl group at position 3 instead of positions 1 and 7.

Uniqueness

1,7-Dimethyl-1H-indazole-5-carboxylic acid is unique due to the presence of methyl groups at positions 1 and 7, which can influence its chemical reactivity and biological activity. These structural differences can lead to variations in how the compound interacts with molecular targets and its overall pharmacological profile .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

1,7-dimethylindazole-5-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-6-3-7(10(13)14)4-8-5-11-12(2)9(6)8/h3-5H,1-2H3,(H,13,14)

InChI Key

HAXGYYWYARMWJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(N=C2)C)C(=O)O

Origin of Product

United States

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